(E)-3-(thiophen-2-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one
Description
(E)-3-(thiophen-2-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a thiophene ring, which is a five-membered ring containing sulfur, attached to both the enone and piperidine moieties. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to the compound’s stability and reactivity.
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-1-(4-thiophen-2-ylpiperidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS2/c18-16(6-5-14-3-1-11-19-14)17-9-7-13(8-10-17)15-4-2-12-20-15/h1-6,11-13H,7-10H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTOTXXZGFIQEB-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(thiophen-2-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Enone Moiety: The enone moiety can be synthesized through an aldol condensation reaction between an aldehyde and a ketone. For this compound, thiophene-2-carbaldehyde and acetone can be used as starting materials.
Piperidine Substitution: The piperidine ring can be introduced through a nucleophilic substitution reaction. Thiophene-2-ylpiperidine can be synthesized separately and then coupled with the enone moiety using a suitable base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(thiophen-2-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene rings.
Reduction: Reduction reactions can target the enone moiety, converting it to an alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkyl halides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with thiophene moieties often exhibit significant anticancer activities. The presence of the thiophene ring enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells.
A study focusing on related thiophene-containing compounds demonstrated their ability to inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involved induction of apoptosis and cell cycle arrest at the sub-G1 phase, suggesting that this compound may similarly affect cancer cell viability through apoptotic pathways .
Antifungal Activity
A series of derivatives based on thiophene structures have been synthesized and evaluated for antifungal activity. For instance, a study reported the synthesis of 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives, which showed promising antifungal activity against various fungal strains. The EC50 values for these compounds were significantly lower than those of standard antifungal agents, indicating their potential as effective fungicides .
Antiviral Activity
Thiophene derivatives have also been explored for their antiviral properties. A study evaluated piperidine-substituted thiophene derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. The results showed effective antiviral potency, with EC50 values indicating strong inhibition of viral replication .
Case Study 1: Anticancer Activity Assessment
In a recent investigation, researchers synthesized a series of thiophene derivatives and assessed their cytotoxicity against HeLa cells. The study found that certain modifications to the thiophene ring significantly enhanced anticancer activity. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.37 | Induces apoptosis |
| Compound B | HeLa | TBD | Induces apoptosis |
This data suggests that structural modifications can lead to improved efficacy against cancer cell lines .
Case Study 2: Antifungal Efficacy Evaluation
Another study focused on evaluating the antifungal activity of newly synthesized thiophene derivatives against various fungal pathogens. The results indicated that some compounds exhibited superior antifungal activity compared to established drugs:
| Compound | Fungal Strain | EC50 (µg/mL) |
|---|---|---|
| Compound X | Fusarium graminearum | 5.52 |
| Compound Y | Candida albicans | 6.66 |
These findings underscore the potential of thiophene derivatives as new antifungal agents .
Mechanism of Action
The mechanism of action of (E)-3-(thiophen-2-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one depends on its application:
Biological Systems: The compound may interact with enzymes or receptors, modulating their activity. The thiophene rings can engage in π-π interactions with aromatic amino acids in proteins.
Chemical Reactions: The enone moiety can act as an electrophile, participating in various addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-1-(4-(furan-2-yl)piperidin-1-yl)prop-2-en-1-one: Similar structure but with furan rings instead of thiophene.
(E)-3-(pyridin-2-yl)-1-(4-(pyridin-2-yl)piperidin-1-yl)prop-2-en-1-one: Contains pyridine rings, which have different electronic properties compared to thiophene.
Uniqueness
(E)-3-(thiophen-2-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one is unique due to the presence of thiophene rings, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Biological Activity
(E)-3-(thiophen-2-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one is a synthetic compound belonging to the class of chalcones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a thiophene ring and a piperidine moiety, which are significant for its biological interactions.
Biological Activity Overview
Chalcones and their derivatives have been widely studied for various biological activities, including anti-inflammatory, antibacterial, antiviral, and antitumor effects. The specific compound has shown promising results in several areas:
1. Antimicrobial Activity
Research indicates that chalcones exhibit potent antibacterial properties. For instance, studies have shown that chalcones can inhibit the growth of multidrug-resistant bacteria by targeting essential bacterial enzymes such as DNA gyrase B and MurA . The presence of thiophene rings in the structure enhances these antimicrobial effects due to their ability to interact with microbial cell membranes.
2. Antitumor Effects
Chalcones have been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of tyrosinase and modulation of signaling pathways related to cell survival . The structural components of this compound may contribute to its potential as an antitumor agent.
3. Neuropharmacological Effects
The compound's piperidine moiety suggests potential activity at neurotransmitter receptors. Studies on similar compounds indicate that they can act as inhibitors of dopamine and norepinephrine transporters (DAT and NET), which are critical in the treatment of neuropsychiatric disorders .
The biological activity of this compound can be attributed to several mechanisms:
1. Inhibition of Enzyme Activity
Chalcones have been shown to inhibit various enzymes involved in metabolic processes, including those responsible for inflammation and tumor growth. This inhibition can lead to reduced proliferation of cancer cells and diminished inflammatory responses.
2. Receptor Modulation
The interaction with dopamine and norepinephrine transporters suggests that this compound may modulate neurotransmitter levels in the brain, potentially providing therapeutic benefits for mood disorders or neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial enzymes | |
| Antitumor | Induction of apoptosis | |
| Neuropharmacological | DAT/NET inhibition |
Case Study 1: Antimicrobial Efficacy
In a study examining various chalcone derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of cell membrane integrity and interference with metabolic pathways.
Case Study 2: Neuropharmacological Potential
A pharmacological evaluation demonstrated that analogs of this compound could effectively inhibit DAT and NET, leading to increased levels of dopamine and norepinephrine in synaptic clefts. This suggests potential applications in treating conditions like depression and ADHD.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
